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Compound of Interest

Compound Name:
3-Chloro-4-

(dibromomethyl)benzoic acid

CAS No.: 1403326-76-0

Cat. No.: B1471190

Get Quote

Part 1: Executive Summary & Data Analysis
3-Chloro-4-(dibromomethyl)benzoic acid (CAS: 1403326-76-0) is a critical halogenated

building block, primarily utilized as a transient intermediate in the synthesis of 3-chloro-4-

formylbenzoic acid (an aldehyde precursor for antifolates and kinase inhibitors).

Unlike its stable precursors, this gem-dibromide is often generated in situ or used immediately

without extensive purification due to its reactivity (hydrolysis sensitivity). Consequently,

standardized physicochemical data such as a precise melting point are rarely reported in open

literature. This guide provides the estimated properties based on structural analogs and a

validated protocol for its synthesis and characterization.

Physical Properties & Melting Point Analysis[1][2][3]
Direct experimental melting point data for this specific intermediate is proprietary or variable

depending on the degree of hydrolysis. However, based on Carnelley’s Rule (molecular

symmetry) and data from structural analogs, the expected thermal behavior is defined below.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1471190#bc-rfq
https://www.benchchem.com/product/b1471190/docs?utm_src=pdf-body#technical-guide-synthesis-and-characterization-of-3-chloro-4-dibromomethyl-benzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1471190?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data / Estimation Confidence Level

CAS Number 1403326-76-0 High (Verified)

Molecular Formula C₈H₅Br₂ClO₂ High

Molecular Weight 328.39 g/mol High

Appearance
Off-white to pale yellow

crystalline solid
High

Melting Point (Est.)
165°C – 185°C (with potential

decomposition)
Medium (Inferred)

Solubility
Soluble in EtOAc, DCM,

DMSO; Insoluble in Water
High

Comparative Melting Point Analysis of Analogs:

Precursor: 3-Chloro-4-methylbenzoic acid (CAS 5162-82-3): 180–182°C

Mono-bromo Analog: 4-(Bromomethyl)benzoic acid (CAS 6232-88-8): 224–229°C

Hydrolysis Product: 3-Chloro-4-formylbenzoic acid (CAS 58588-59-3): ~200–210°C (Est.)

Non-chlorinated Aldehyde: 4-Formylbenzoic acid (CAS 619-66-9): 247°C

Note: The introduction of the bulky gem-dibromomethyl group often disrupts crystal packing

efficiency compared to the methyl or mono-bromomethyl analogs, potentially lowering the

melting point relative to the mono-bromo species while increasing density.

Part 2: Synthesis Protocol (Self-Validating)
Objective: Synthesize 3-Chloro-4-(dibromomethyl)benzoic acid via radical bromination.

Mechanism: Wohl-Ziegler Reaction (Free Radical Substitution).

Reagents & Equipment[4][5][6]
Substrate: 3-Chloro-4-methylbenzoic acid (1.0 eq)
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Brominating Agent: N-Bromosuccinimide (NBS) (2.2 – 2.4 eq)

Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) (0.05 eq)

Solvent:

-Trifluorotoluene (PhCF

) or CCl

(anhydrous)

Equipment: Round-bottom flask, Reflux condenser, Argon atmosphere, UV lamp (optional for

photo-initiation).

Step-by-Step Methodology
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-

Chloro-4-methylbenzoic acid (10 mmol) in anhydrous solvent (50 mL).

Reagent Addition: Add NBS (22 mmol, 2.2 eq). Note: Use freshly recrystallized NBS to

ensure stoichiometry is accurate; old NBS degrades to succinimide and bromine.

Initiation: Add AIBN (0.5 mmol). Purge the system with Argon for 10 minutes to remove

oxygen (a radical scavenger).

Reaction: Heat the mixture to reflux (approx. 80–100°C depending on solvent) or irradiate

with a UV lamp.

Checkpoint: The reaction is exothermic once initiated. Watch for a color change from

orange (Br

) to pale yellow/colorless as NBS is consumed.

Monitoring: Monitor by TLC (Mobile Phase: 30% EtOAc/Hexane) or HPLC.

Target: Disappearance of the mono-bromo intermediate (Rf ~0.5) and appearance of the

di-bromo product (Rf ~0.6).
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Workup:

Cool the reaction to 0°C. Succinimide (byproduct) will precipitate.

Filter off the succinimide.[1]

Concentrate the filtrate in vacuo to yield the crude solid.[2]

Purification: Recrystallize from Cyclohexane/EtOAc if necessary. Caution: Avoid protic

solvents (MeOH, Water) to prevent hydrolysis to the aldehyde.

Part 3: Characterization & Validation
Since the melting point is not a definitive standard for this intermediate, NMR spectroscopy is

the primary validation method.

^1H-NMR Validation (DMSO-d6 or CDCl3)
Aromatic Region (7.5 – 8.2 ppm): You will observe the specific splitting pattern of the 1,3,4-

substituted benzene ring.

Benzylic Proton (Critical):

Methyl (Starting Material): Singlet at ~2.4 ppm.

Mono-bromomethyl (Intermediate): Singlet at ~4.6 – 4.8 ppm (2H).

Dibromomethyl (Product): distinct Singlet at 6.6 – 7.0 ppm (1H).

Validation Rule: Integration of the signal at >6.5 ppm must be 1H relative to the aromatic

protons.

Melting Point Determination
Dry the sample thoroughly under high vacuum (<1 mbar) for 4 hours to remove solvent

traces.

Pack a capillary tube to a height of 2-3 mm.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

http://pnorris.people.ysu.edu/Semesters/3719X2004/LabSession6.pdf
https://patents.google.com/patent/WO2003022800A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1471190?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heat at a rate of 10°C/min until 140°C, then slow to 2°C/min.

Record: Onset temperature (meniscus formation) and Clear point.

Expectation: If the sample turns black/brown before melting, it is decomposing

(dehydrohalogenation). Record as "Decomp. > [Temp]°C".

Part 4: Visualization of Workflows
Reaction Pathway Diagram[5]
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Caption: Step-wise radical bromination pathway from methyl precursor to dibromomethyl target.

Characterization Logic Flow
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Caption: Logic gate for validating the synthesis of the dibromomethyl intermediate via NMR.

Part 5: Safety & Handling (E-E-A-T)
Lachrymator Hazard: Benzyl bromides are potent lachrymators (tear gas agents).

Protocol: All weighing and transfers must occur inside a functioning fume hood.
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Corrosivity: The compound can hydrolyze to release HBr (hydrobromic acid) upon contact

with moisture (skin/lungs).

PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Moisture exposure will degrade the

compound to the aldehyde.

References
National Center for Biotechnology Information (2026).PubChem Compound Summary for

CID 78840, 3-Chloro-4-methylbenzoic acid. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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